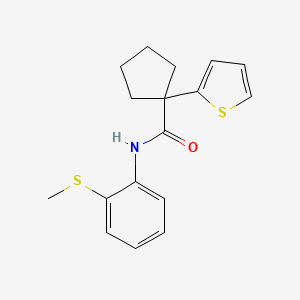

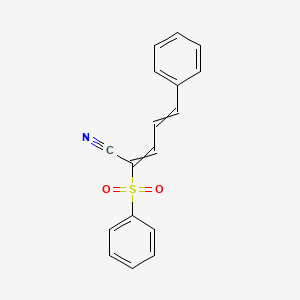

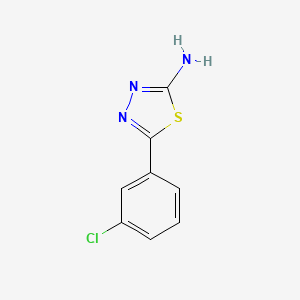

![molecular formula C24H17Cl3N2O2S B2504708 [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate CAS No. 318289-06-4](/img/structure/B2504708.png)

[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate" involves multiple steps, starting from simple precursors such as 4-chlorobenzoic acid. For instance, a six-step process was used to synthesize 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which included esterification, hydrazination, salt formation, and cyclization . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides was achieved through esterification, treatment with hydrazine hydrate, ring closure, and substitution reactions . These methods demonstrate the complexity and multi-step nature of synthesizing chlorophenyl-containing compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic techniques. For example, vibrational spectral analysis using FT-IR and FT-Raman was conducted on a pyrimidine derivative, and its equilibrium geometry and vibrational wave numbers were computed using density functional theory . X-ray diffraction studies have been used to confirm the crystal structure of a tolylthiopyrazol derivative, providing detailed information on the molecular geometry and crystallography .

Chemical Reactions Analysis

Chemical reactions involving these compounds include displacement reactions, as seen with 5-chloro-4-phenylazopyrazoles, which yielded amines, disulfides, and triazoles when reacted with primary amines, sodium polysulfide, and sodium azide, respectively . These reactions highlight the reactivity of the chlorophenyl pyrazole core and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the nonlinear optical behavior of a pyrimidine derivative was theoretically predicted, and molecular docking results suggested potential inhibitory activity against specific proteins, indicating its chemotherapeutic potential . The anti-inflammatory activity of triazolyl sulfanyl ethanones was evaluated in vivo, showing significant activity without the presence of a carboxyl group, which is beneficial for reducing gastric irritation . Additionally, the antibacterial and anti-enzymatic potential of oxadiazole derivatives was demonstrated through in vitro screening and computational docking .

Aplicaciones Científicas De Investigación

Biological Activities of Aryl Methanone Derivatives

A series of novel N-phenylpyrazolyl aryl methanone derivatives, containing the arylthio/sulfinyl/sulfonyl group, have been synthesized and characterized. These compounds, including structures closely related to the chemical , exhibited promising herbicidal and insecticidal activities. This suggests potential applications in agricultural chemistry, where derivatives of the mentioned compound might be explored for pest control solutions (Wang et al., 2015).

Antiviral Activities of Thiadiazole Sulfonamides

Research into 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, synthesized from 4-chlorobenzoic acid, revealed certain anti-tobacco mosaic virus activities. This indicates the potential antiviral applications of similar compounds, suggesting that derivatives of the specified chemical might hold promise for developing new antiviral agents (Chen et al., 2010).

Cytotoxic Activity and Cancer Research

The synthesis and structural characterization of novel 4-thiopyrimidine derivatives, derived from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, have been reported. These compounds were studied for their cytotoxicity against various cancer cell lines, including Human umbilical vein endothelial cells (HUVEC) and HeLa, K562, and CFPAC cancer cell lines. The research findings suggest the utility of such compounds in cancer research, particularly in evaluating their potential as anticancer agents (Stolarczyk et al., 2018).

Propiedades

IUPAC Name |

[5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17Cl3N2O2S/c1-29-23(32-18-10-7-16(25)8-11-18)20(22(28-29)15-5-3-2-4-6-15)14-31-24(30)19-12-9-17(26)13-21(19)27/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSKDPKYWIHATB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=C(C=C(C=C3)Cl)Cl)SC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17Cl3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

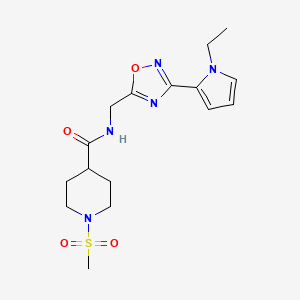

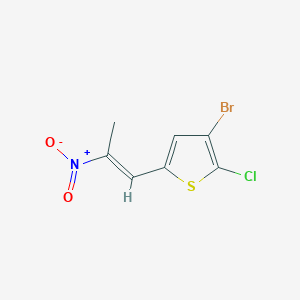

![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2504627.png)

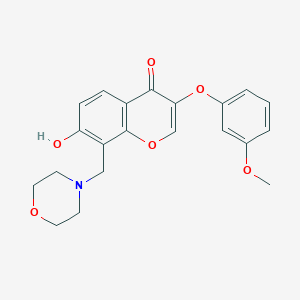

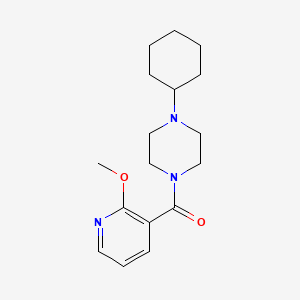

![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-4-iodo-1H-pyrazole](/img/structure/B2504628.png)

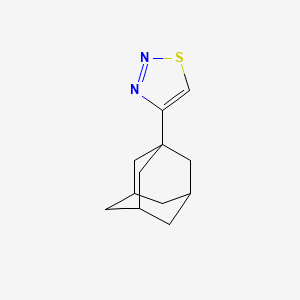

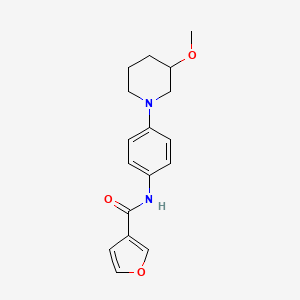

![1-(4-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2504643.png)

![1-((3-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2504648.png)